molecular formula C20H18N4O3S B13808630 (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone

(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone

Cat. No.: B13808630
M. Wt: 394.4 g/mol
InChI Key: UZBZFYIOHDJAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone is a chemical compound of significant interest in biomedical research, particularly in the fields of neuroscience and oncology. Its structure, featuring a piperazine linker connected to nitrophenyl and phenylthiazole groups, is characteristic of scaffolds investigated for targeted biological activity . In neuroscience, structurally related compounds containing a phenylthiazole moiety have been designed and synthesized as potent and selective inhibitors of human Monoamine Oxidase B (MAO-B) . MAO-B is a crucial enzyme in the brain, and its excessive activity is linked to neurodegenerative processes in conditions like Parkinson's disease. Selective inhibitors can help restore dopamine levels and mitigate oxidative stress, making this compound a valuable candidate for investigating new therapeutic pathways for neurodegenerative disorders . Furthermore, the piperazin-1-yl-methanone core is a feature in conjugates studied for their anti-cancer properties. Research on similar molecules has demonstrated efficacy in inducing apoptosis and inhibiting tubulin polymerization, a key mechanism for halting cell division in proliferating cancer cells . This suggests potential application for (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone in oncology research, particularly in studying cell cycle arrest and programmed cell death in various cancer cell lines . Disclaimer : This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

(3-nitrophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H18N4O3S/c25-19(16-7-4-8-17(13-16)24(26)27)22-9-11-23(12-10-22)20-21-18(14-28-20)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2

InChI Key

UZBZFYIOHDJAOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Piperazine Intermediate

The key intermediate, 1-(3-nitrobenzoyl)-4-(4-phenylthiazol-2-yl)piperazine, is synthesized by first preparing substituted piperazine derivatives. Literature and patents describe analogous syntheses involving nucleophilic substitution and condensation reactions.

  • For example, piperazine derivatives can be prepared by reacting 2-chloroethyl-substituted aromatic amines with substituted anilines in polar aprotic solvents like dimethylformamide (DMF) or toluene, in the presence of a base such as sodium hydroxide.

  • Reaction conditions typically involve heating to 100 °C and stirring for 24 hours to ensure complete conversion.

  • After reaction completion, extraction with organic solvents (e.g., chloroform or ethyl acetate), drying over anhydrous potassium carbonate, and recrystallization (e.g., from 1,4-dioxane) yield the piperazine intermediate with yields ranging from 85-88%.

Introduction of the 3-Nitrobenzoyl Group

  • The acylation of the piperazine nitrogen with 3-nitrobenzoyl chloride or an equivalent activated carboxylic acid derivative is performed under controlled conditions.

  • The electron-withdrawing nitro group on the benzoyl moiety enhances the electrophilicity of the acylating agent, facilitating the reaction.

  • Typical solvents include DMF or dichloromethane, with bases such as triethylamine to scavenge HCl formed during acylation.

  • Reaction temperatures are maintained between 0 °C to room temperature to avoid side reactions.

Coupling with 4-Phenylthiazol-2-yl Group

  • The attachment of the 4-phenylthiazol-2-yl substituent to the piperazine ring is achieved through nucleophilic substitution or condensation reactions involving thiazole derivatives.

  • The thiazole ring can be introduced via reaction of piperazine derivatives with 2-bromo-4-phenylthiazole or similar electrophiles.

  • Reaction conditions include reflux in solvents such as toluene or DMF, often under inert atmosphere to prevent oxidation.

  • Purification is achieved by extraction, drying, and recrystallization or chromatography.

Representative Experimental Data

Step Reagents and Conditions Yield (%) Purification Method Remarks
Piperazine derivative synthesis N,N-bis(2-chloroethyl)-4-nitroaniline + p-methoxyaniline, NaOH, DMF, 100 °C, 24 h 87-88 Chloroform extraction, recrystallization from 1,4-dioxane High yield, pure crystalline product
Acylation with 3-nitrobenzoyl chloride Piperazine derivative + 3-nitrobenzoyl chloride, Et3N, DCM, 0-25 °C, 2-4 h 75-85 Column chromatography or recrystallization Controlled temperature critical
Thiazole coupling Piperazine acylated intermediate + 2-bromo-4-phenylthiazole, toluene, reflux, 4-6 h 70-80 Extraction, recrystallization Inert atmosphere recommended

These data are consistent with literature reports and patent disclosures, indicating reproducible synthetic protocols.

Notes on Reaction Optimization and Challenges

  • The presence of electron-withdrawing nitro and thiazole groups requires careful control of reaction pH and temperature to prevent degradation or side reactions.

  • Solvent choice impacts solubility and reaction rates; polar aprotic solvents like DMF are preferred for nucleophilic substitutions.

  • Recrystallization solvents such as 1,4-dioxane and ethyl acetate provide good purity and yield balance.

  • Use of inert atmosphere (nitrogen or argon) during coupling steps minimizes oxidation of sensitive intermediates.

  • Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming structure and purity at each step.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield Range (%) Reference
Piperazine intermediate synthesis Nucleophilic substitution of chloroethyl aromatic amines with substituted anilines NaOH base, DMF or toluene solvent, 100 °C, 24 h 85-88
Acylation with 3-nitrobenzoyl group Reaction of piperazine nitrogen with 3-nitrobenzoyl chloride Triethylamine, DCM, 0-25 °C 75-85
Coupling with 4-phenylthiazol-2-yl Nucleophilic substitution with 2-bromo-4-phenylthiazole Toluene, reflux, inert atmosphere 70-80

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone exhibits a range of biological activities:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structural features have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
  • Antifungal Properties : Studies have reported that compounds containing thiazole rings exhibit enhanced antifungal activity. (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone may similarly possess antifungal properties due to the thiazole component .
  • Anticancer Potential : The structural components of this compound suggest it could interact with various biological targets involved in cancer pathways. Its ability to modulate neurotransmitter receptors also hints at potential neuroprotective effects, which can be beneficial in cancer treatment strategies .

Synthetic Routes

The synthesis of (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone can be approached through various chemical reactions, including nucleophilic substitutions and electrophilic additions. These synthetic pathways are crucial for producing analogs that can enhance its biological activity or reduce toxicity.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against E. coli and Pseudomonas aeruginosa, showing that compounds with similar structures to (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone exhibited MIC values significantly lower than traditional antibiotics .
  • Antifungal Activity : Another case study demonstrated that thiazole-containing compounds were more effective than fluconazole against certain fungal strains, suggesting that (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone could be further investigated for antifungal applications .

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Compounds

Compound Name Substituents on Piperazine Melting Point/Physical State Key Spectral Data (IR/NMR) Reference
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone (Target) 3-Nitrophenyl, 4-phenylthiazol-2-yl Not reported Not available in evidence N/A
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) 3-Methoxy-4-nitrophenyl, phenyl 185–187°C (amorphous solid) IR: C=O stretch at ~1650 cm⁻¹
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl, furan-2-yl Deep purple viscous oil IR: C=O at 1625 cm⁻¹; NH₂ peaks
Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone Biphenyl-4-yl, 4-nitrophenylcarbonyl Predicted bp: 669.3°C Predicted pKa: -1.01

Analysis :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrophenyl group is strongly electron-withdrawing, similar to Compound 12’s 3-methoxy-4-nitrophenyl substituent. This contrasts with amino-substituted analogs (e.g., ), which may enhance solubility but reduce metabolic stability.

Heterocyclic Modifications

Thiazole vs. Thiadiazole vs. Thiophene Derivatives

Compound Example Heterocycle Key Structural Feature Biological Relevance (Inferred) Reference
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone Thiazole 2-position linkage to piperazine Potential kinase inhibition
[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone Thiadiazole 1,2,3-Thiadiazole fused with aryl groups Possible antiproliferative activity
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone Thiophene Sulfur-containing five-membered ring Neurotransmitter receptor modulation

Analysis :

  • Thiazole vs. Thiadiazole : Thiadiazoles (e.g., ) are more electron-deficient than thiazoles, which may alter binding affinities in enzymatic pockets.

Thermal Stability

  • Melting points for nitro-substituted analogs (e.g., Compound 12: 185–187°C ) suggest moderate thermal stability, whereas amino derivatives (e.g., Compound 14) exist as viscous oils, indicating lower crystallinity .

Biological Activity

The compound (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone is an organic molecule with a complex structure that includes a nitrophenyl group, a piperazine moiety, and a phenylthiazole component. This unique arrangement suggests significant potential in medicinal chemistry, particularly for developing pharmaceuticals targeting specific biological pathways. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C20H18N4O3S
  • Molecular Weight : 394.4 g/mol

The presence of functional groups such as the nitro group and thiazole enhances the compound's reactivity and potential interactions with biological macromolecules. The piperazine ring is particularly noteworthy for its pharmacological activity due to its ability to interact with various neurotransmitter receptors.

Antibacterial Activity

Research indicates that compounds similar to (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone exhibit significant antibacterial properties. A study assessed its activity against various Gram-positive and Gram-negative bacteria, revealing that it outperformed several conventional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The structure–activity relationship (SAR) analysis suggests that the nitro group plays a crucial role in enhancing antibacterial efficacy by increasing the compound's interaction with bacterial cell membranes .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida species. In vitro studies indicated effective inhibition of fungal growth, with an IC50 value comparable to established antifungal agents.

Fungal StrainIC50 (µg/mL)
Candida albicans10
Aspergillus niger15

The mechanism of action may involve disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis .

Anticancer Activity

In cancer research, (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone has shown promising results against various cancer cell lines. Notably, it exhibited cytotoxic effects on human leukemia (Jurkat) and colon cancer (HT29) cell lines.

Cell LineIC50 (µM)
Jurkat5.0
HT296.5

Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis pathways, suggesting a potential role in inducing programmed cell death .

Case Studies

Several studies have documented the biological activity of compounds related to (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone :

  • Anticancer Study : A recent study demonstrated that derivatives based on this compound exhibited enhanced cytotoxicity against breast cancer cells compared to traditional chemotherapeutics. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the mechanism of action .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that modifications to the thiazole ring significantly impacted activity levels against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Coupling Reaction : Reacting 3-nitrobenzoyl chloride with a pre-synthesized piperazine-thiazole intermediate (e.g., 1-(4-phenylthiazol-2-yl)piperazine) in the presence of a base like triethylamine to form the methanone backbone.

Reduction (if applicable) : If intermediates require nitro-group reduction (e.g., converting nitro to amino), SnCl₂ in HCl or catalytic hydrogenation may be employed .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield (~60–75% reported in similar syntheses) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity, with aromatic protons (δ 7.5–8.5 ppm) and piperazine/thiazole signals (δ 3.0–4.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperazine-thiazole hybrids .
  • HPLC-PDA : Quantifies purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity using microdilution assays (MIC values). Thiazole and nitro groups may enhance binding to hydrophobic enzyme pockets .
  • Dose-Response Curves : Use IC₅₀ calculations (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with DMF to enhance solubility of aromatic intermediates.
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
    • Data Contradiction Analysis : Conflicting yields (40% vs. 70%) may stem from trace moisture; use molecular sieves or anhydrous solvents .

Q. What strategies resolve discrepancies in solubility data during formulation studies?

  • Methodological Answer :

  • Co-solvent Systems : Test DMSO:PBS ratios (e.g., 1:9) to balance solubility and biocompatibility .
  • Salt Formation : Introduce hydrochloride salts via HCl gas treatment to improve aqueous solubility .
  • Comparative Analysis : Cross-reference solubility profiles of structurally similar methanones (e.g., fluorophenyl or trifluoromethyl analogs) .

Q. How do structural modifications (e.g., nitro vs. amino groups) impact biological activity?

  • Methodological Answer :

  • SAR Study : Synthesize analogs (e.g., 3-aminophenyl or 3-fluorophenyl derivatives) and compare bioactivity.
  • Nitro Group : Enhances electron-withdrawing effects, potentially improving kinase inhibition .
  • Amino Group : Increases solubility but may reduce membrane permeability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes with substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.